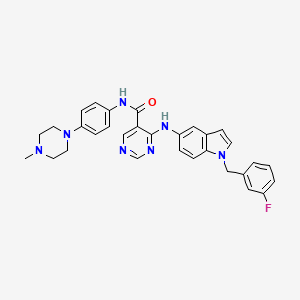

Cdk8-IN-5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

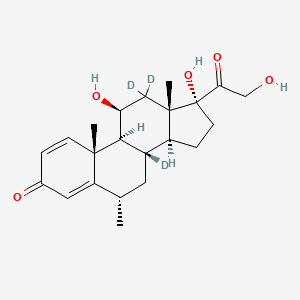

Cdk8-IN-5 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 8 (CDK8). CDK8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. CDK8 is associated with the Mediator complex, a multiprotein complex that functions as a transcriptional coactivator. By inhibiting CDK8, this compound can modulate gene expression and has potential therapeutic applications in cancer treatment due to its role in regulating oncogenic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cdk8-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity towards CDK8. This may involve reactions such as halogenation, alkylation, and acylation.

Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include:

Process optimization: Refining reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and minimize by-products.

Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and quality control.

Purification: Implementing large-scale purification techniques, such as crystallization or preparative high-performance liquid chromatography (HPLC), to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Cdk8-IN-5 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may affect the compound’s electronic properties.

Substitution: Replacement of one functional group with another, which can modify the compound’s binding affinity and selectivity.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles, depending on the specific functional group being replaced, under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example:

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Cdk8-IN-5 has a wide range of scientific research applications, including:

Transcriptional Regulation Studies: This compound is used to study the role of CDK8 in transcriptional regulation and its impact on gene expression.

Drug Discovery: As a CDK8 inhibitor, this compound serves as a lead compound for the development of new drugs targeting CDK8 and related pathways.

Biological Pathway Analysis: Researchers use this compound to dissect the molecular pathways regulated by CDK8 and its interaction with other proteins in the Mediator complex.

Wirkmechanismus

Cdk8-IN-5 exerts its effects by specifically binding to the active site of CDK8, thereby inhibiting its kinase activity. CDK8 regulates gene expression by phosphorylating transcription factors and components of the transcription machinery. By inhibiting CDK8, this compound can modulate the transcription of genes involved in cell proliferation, differentiation, and survival . The molecular targets and pathways involved include:

Mediator Complex: CDK8 is a part of the Mediator complex, which is essential for the transcriptional regulation of many genes.

Transcription Factors: CDK8 phosphorylates various transcription factors, such as STAT1 and STAT5, influencing their activity and stability.

Oncogenic Pathways: CDK8 is involved in several oncogenic pathways, including the Wnt/β-catenin pathway, making it a potential target for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Cdk8-IN-5 can be compared with other CDK8 inhibitors, highlighting its uniqueness and advantages:

Cortistatin A: A natural product that inhibits CDK8 with high potency but has limited availability and complex synthesis.

SEL120-34A: A synthetic CDK8 inhibitor with potent anti-cancer activity, currently in clinical trials for acute myeloid leukemia.

BI-1347: Another synthetic CDK8 inhibitor with good bioavailability and low toxicity.

This compound stands out due to its specific binding affinity, favorable pharmacokinetic properties, and potential for further optimization in drug development .

Eigenschaften

Molekularformel |

C26H22N2O4 |

|---|---|

Molekulargewicht |

426.5 g/mol |

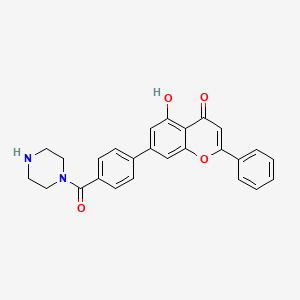

IUPAC-Name |

5-hydroxy-2-phenyl-7-[4-(piperazine-1-carbonyl)phenyl]chromen-4-one |

InChI |

InChI=1S/C26H22N2O4/c29-21-14-20(17-6-8-19(9-7-17)26(31)28-12-10-27-11-13-28)15-24-25(21)22(30)16-23(32-24)18-4-2-1-3-5-18/h1-9,14-16,27,29H,10-13H2 |

InChI-Schlüssel |

MVNMSJKQMNWECK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

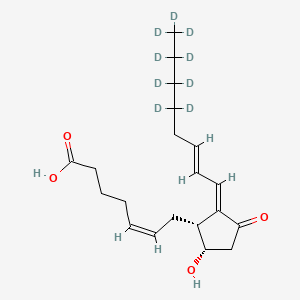

![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

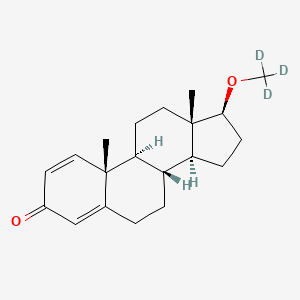

![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)